Isoschaftoside

説明

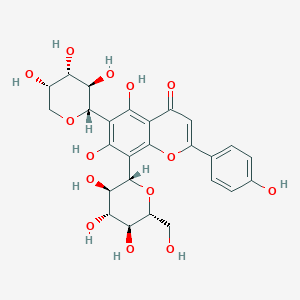

イソシャフトシドは、C-グリコシルフラボノイド類に属する天然のフラボノイド化合物です。Desmodium uncinatumやPassiflora incarnataなど、さまざまな植物に広く分布しています。イソシャフトシドは、抗腫瘍、抗酸化、抗菌、線虫駆除など、さまざまな生物活性を示します .

準備方法

合成経路と反応条件

イソシャフトシドは、2段階のジ-C-グリコシル化経路によって合成できます。この経路には、2つのグリコシル転移酵素、すなわち2-ヒドロキシフラバノンアグリコンをグルコシル化するCGTaと、モノグルコシドをアラビノシル化するCGTbによる逐次的な触媒作用が関与しています 。反応条件は通常、フラボノイドコアの適切なグリコシル化を確保するために、特定の酵素と制御された環境を使用します。

工業生産方法

イソシャフトシドの工業生産は、通常、植物源からの抽出によって行われます。Desmodium uncinatumなどの植物の根が処理されて、この化合物が単離されます。抽出プロセスには、溶媒抽出、精製、結晶化などが含まれ、高純度のイソシャフトシドが得られます .

化学反応の分析

反応の種類

イソシャフトシドは、以下を含むさまざまな化学反応を起こします。

酸化: イソシャフトシドは、酸化されてさまざまな酸化誘導体を形成することができます。

還元: 還元反応はフラボノイド構造を修飾し、イソシャフトシドの還元型を生成します。

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、酸化剤(例えば、過酸化水素)、還元剤(例えば、水素化ホウ素ナトリウム)、および置換反応を促進するさまざまな触媒などがあります。反応条件は、多くの場合、所望の変換を確保するために、制御された温度、pHレベル、および溶媒系を含みます .

生成される主な生成物

これらの反応から生成される主な生成物には、イソシャフトシドの酸化型、還元型、および置換誘導体があります。これらの誘導体は、母体化合物と比較して、異なる生物活性を示す可能性があります .

科学研究への応用

イソシャフトシドは、以下を含む幅広い科学研究への応用を有しています。

科学的研究の応用

Neuroprotective Effects

Research indicates that isoschaftoside exhibits significant neuroprotective properties. A study focused on its effects on lipopolysaccharide-induced inflammation in BV-2 microglial cells demonstrated that this compound effectively inhibited the production of nitric oxide and pro-inflammatory cytokines such as TNF-α, IL-1β, and COX2. The compound also reduced the activation of HIF-1α and downstream metabolic pathways associated with inflammation . These findings suggest that this compound may be beneficial in treating neurodegenerative diseases characterized by neuroinflammation.

Table 1: Neuroprotective Effects of this compound

| Parameter | Control Group | This compound Treatment (200 μM) | Significance (p-value) |

|---|---|---|---|

| Nitric Oxide Production | High | Significantly Reduced | <0.001 |

| TNF-α Expression | Elevated | Significantly Reduced | <0.001 |

| IL-1β Expression | Elevated | Significantly Reduced | <0.001 |

| COX2 Expression | Elevated | Significantly Reduced | <0.001 |

Anti-Inflammatory Properties

This compound's anti-inflammatory effects extend beyond the nervous system. It has been shown to suppress inflammatory responses in various cell types, including macrophages. In a study examining its effects on senescent cells, this compound treatment led to enhanced autophagy and reduced glycolytic activity, indicating a shift towards improved mitochondrial function . This suggests potential applications in age-related inflammatory conditions.

Metabolic Regulation

Recent findings highlight this compound's role in metabolic regulation, particularly concerning non-alcoholic fatty liver disease (NAFLD). A study demonstrated that this compound treatment significantly reduced lipid accumulation in liver cells, reversing the effects of NAFLD . This positions this compound as a candidate for managing metabolic disorders linked to lipid metabolism.

Table 2: Effects of this compound on Lipid Accumulation

| Condition | Control Group | This compound Treatment (100 μM) | Significance (p-value) |

|---|---|---|---|

| Lipid Accumulation | High | Significantly Reduced | <0.01 |

Cellular Mechanisms

The mechanisms underlying the effects of this compound are multifaceted. It has been shown to modulate key signaling pathways involved in inflammation and metabolism, such as the ERK1/2 and mTOR pathways . By inhibiting these pathways, this compound can reduce pro-inflammatory cytokine production and promote cellular homeostasis.

Future Directions and Case Studies

While current research underscores the therapeutic potential of this compound, further studies are necessary to elucidate its clinical applications fully. Case studies involving animal models have shown promising results; however, human clinical trials are essential to confirm efficacy and safety.

Case Study: Neuroinflammation Model

In a controlled experiment using a neuroinflammation model induced by lipopolysaccharides, administration of this compound resulted in:

- Decreased neuronal loss : Histological analysis showed reduced neuronal apoptosis.

- Improved cognitive function : Behavioral tests indicated enhanced memory retention compared to control groups.

These results provide a strong basis for considering this compound in therapeutic strategies for neuroinflammatory conditions.

作用機序

イソシャフトシドは、さまざまな分子標的と経路を通じてその効果を発揮します。例えば、非アルコール性脂肪性肝疾患の治療において、オートファジー関連タンパク質(LC3-IIやSQSTM1/p62など)の発現を調節することによって、オートファジーを活性化することが示されています 。 さらに、イソシャフトシドの抗菌活性は、特定の病原体の増殖を阻害する能力に起因しています .

類似化合物との比較

イソシャフトシドは、シャフトシドなどの他のC-グリコシルフラボノイドと構造的に類似しています。両方の化合物は、同様のフラボノイドコアを共有していますが、グリコシル化パターンが異なります。イソシャフトシドは、6位にアラビノシル基、8位にグルコシル基を有していますが、シャフトシドは逆の配置となっています 。この独特のグリコシル化パターンは、イソシャフトシドの独特な生物活性と特性に貢献しています。

類似化合物のリスト

- シャフトシド

- ビセニン-2

- イソビテキシン

- ルテオリン

イソシャフトシドや他の化合物について他に知りたいことはありますか?

生物活性

Isoschaftoside, a glycosylated flavonoid, is primarily found in various plant species, including Syngonium podophyllum. Its potential biological activities have garnered attention in recent years, particularly regarding its therapeutic implications in metabolic and cardiovascular diseases. This article explores the biological activity of this compound, highlighting its effects on enzyme inhibition, liver health, and cellular senescence.

Chemical Structure

This compound is chemically classified as apigenin-6-C-α-L-arabinopyranosyl-8-C-β-D-glucopyranoside. Its structure contributes to its diverse biological activities, including antioxidant, anti-inflammatory, and enzyme-inhibitory properties.

Enzyme Inhibition

A study investigated the effects of this compound on Na+,K+-ATPase activity in pig kidney cells. The findings indicated that this compound significantly inhibited Na+,K+-ATPase activity in a concentration-dependent manner. The inhibition percentages at various concentrations were as follows:

| Concentration (mg/mL) | Inhibition (%) |

|---|---|

| 2.00 | 83.55 |

| 1.50 | 72.85 |

| 1.00 | 69.13 |

| 0.75 | 66.70 |

| 0.50 | 55.93 |

| 0.25 | 39.75 |

| 0.10 | 0 |

| 0.05 | 0 |

These results suggest that this compound may have therapeutic potential for conditions related to hypertension by modulating renal function through Na+,K+-ATPase inhibition .

Anti-Fatty Liver Activity

Another significant aspect of this compound's biological activity is its role in combating nonalcoholic fatty liver disease (NAFLD). A study demonstrated that this compound reduced lipid deposition in HepG2 cells and reversed hepatic steatosis in a mouse model of NAFLD. The compound activated autophagy flux, which was impaired by palmitic acid treatment, leading to decreased lipid accumulation .

The mechanisms involved include:

- Reduction of LC3-II and p62 expression : Indicating enhanced autophagy.

- Decreased lipid droplet formation : Observed through Oil Red O staining.

Cellular Senescence

Research has also indicated that this compound can restore mitochondrial function and reduce glycolytic dependence in senescent cells. This suggests a potential role in anti-aging therapies by improving cell metabolism and function .

特性

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O14/c27-6-13-18(32)21(35)23(37)26(40-13)16-20(34)15(25-22(36)17(31)11(30)7-38-25)19(33)14-10(29)5-12(39-24(14)16)8-1-3-9(28)4-2-8/h1-5,11,13,17-18,21-23,25-28,30-37H,6-7H2/t11-,13+,17-,18+,21-,22+,23+,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVMFOVNOXASTPA-VYUBKLCTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H](O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301317293 | |

| Record name | Isoschaftoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52012-29-0 | |

| Record name | Isoschaftoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52012-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoschaftoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052012290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoschaftoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOSCHAFTOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H27X8715V3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。